CID755673
Description
CID755673 (7-Hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one) is a benzoxoloazepinolone-class small molecule identified as a potent and selective inhibitor of Protein Kinase D (PKD) isoforms (PKD1, PKD2, PKD3). It exhibits IC50 values of 180 nM (PKD1), 280 nM (PKD2), and 227 nM (PKD3), with ~1,000-fold selectivity over closely related PKC kinases . Unlike many kinase inhibitors, this compound acts independently of the ATP-binding domain, enhancing its specificity .
Properties
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACFPJSJOWQNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)OC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353851 | |
| Record name | CID755673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521937-07-5 | |
| Record name | CID755673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 521937-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes for CID755673
Initial Synthetic Pathway from ε-Caprolactam
The canonical synthesis begins with ε-caprolactam, a seven-membered lactam, which undergoes α,α-dibromination using phosphorus pentachloride (PCl₅) and zinc iodide (ZnI₂) in chloroform at 0–5°C. This step introduces bromine atoms at the α-positions of the lactam ring, yielding 3,3-dibromoazepan-2-one with 76% efficiency. Subsequent treatment with piperidine at reflux conditions facilitates a ring expansion via nucleophilic substitution, generating the α-oxolactam enamine intermediate (Scheme 1).
Table 1: Key Steps in the Synthesis of this compound
Stepwise Reaction Conditions and Optimization
The α-oxolactam enamine intermediate undergoes a Nenitzescu reaction with para-benzoquinone in ethanol, forming a bicyclic adduct. This intermediate is subjected to concentrated hydrochloric acid at 100°C for 3 hours, inducing cis-trans isomerization and elimination of piperidine to yield this compound. Critical optimization factors include:
- Temperature control : Maintaining 0–5°C during dibromination prevents side reactions such as over-bromination.
- Solvent selection : Chloroform ensures optimal solubility for dibromination, while ethanol facilitates the Nenitzescu reaction.
- Acid concentration : Concentrated HCl (37%) is essential for efficient cyclization, with lower concentrations leading to incomplete ring closure.
Byproduct Formation and Mitigation Strategies
Identification of CID797718
A significant byproduct, CID797718 (9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one), forms during the acid-mediated cyclization step due to competing elimination pathways. This chromenopyridine derivative exhibits 10-fold lower PKD1 inhibitory activity compared to this compound, necessitating rigorous purification.
Chromatographic Resolution
Flash chromatography on silica gel with a gradient of methanol in dichloromethane (5% → 100%) effectively separates this compound (83% yield) from CID797718 (8% yield). Advanced techniques such as preparative HPLC with C18 columns further enhance purity to >99%, as validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): this compound exhibits characteristic signals at δ 10.15 (s, 1H, phenolic -OH), 7.25 (d, J = 8.4 Hz, 1H, aromatic H-8), and 6.72 (d, J = 8.4 Hz, 1H, aromatic H-7).
- Melting point : 245–247°C (decomposition), consistent across synthetic batches.
- HPLC purity : >99.25% (AsisChem Inc.) and >99% (TOCRIS), as per supplier specifications.
Stability Profiling
This compound demonstrates hydrolytic stability in protic solvents (e.g., water, ethanol) but degrades under strongly basic conditions (pH > 10) due to lactam ring opening. Long-term storage recommendations include desiccated environments at −20°C to prevent oxidative degradation.
Scale-Up Considerations and Process Refinements
Industrial-Scale Synthesis
Pilot-scale production (100 g batches) employs continuous flow reactors for the dibromination step, reducing reaction time from 6 hours to 45 minutes while maintaining 74% yield. Key modifications include:
Alternative Ring Systems
Efforts to modify the azepinone ring include synthesizing 6- and 8-membered analogs. For example, treatment of the 8-membered precursor with meta-chloroperbenzoic acid (mCPBA) yields a 6-membered analog (kb-NB123-23A), albeit with reduced PKD1 inhibitory activity (IC₅₀ = 12.6 μM vs. 0.64 μM for this compound).
Chemical Reactions Analysis
CID755673 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The azepinone moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
CID755673 is identified as a small molecule with the chemical structure 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one. It exhibits a high degree of selectivity for PKD1 over other kinases, with an IC50 value of approximately 182 nM. Notably, it acts independently of the ATP-binding domain common to many kinase inhibitors, contributing to its specificity against closely related kinases such as protein kinase C (PKC) .
Cell Cycle Regulation
One prominent application of this compound is its role in enhancing cell cycle progression. Research indicates that this compound stimulates DNA synthesis in Swiss 3T3 fibroblasts through both PKD-dependent and PKD-independent pathways when cells are exposed to various growth factors like bombesin and epidermal growth factor (EGF). The compound significantly increased the transition from the G1 phase to the S phase of the cell cycle, indicating its potential utility in studies focused on cellular proliferation and growth regulation .
Table 1: Effects of this compound on Cell Cycle Progression
| Concentration (μM) | Effect on DNA Synthesis | Phase Transition (G1 to S) |
|---|---|---|
| 25 | Enhanced | Significant |
| 50 | Moderate | Moderate |
| 100 | Minimal | Not applicable |
Immunological Applications
This compound has been studied for its effects on natural killer (NK) cell functions. In vitro studies demonstrated that this compound significantly inhibits NK cell degranulation and cytokine release in a dose-dependent manner. At concentrations as low as 5 μM, degranulation was reduced, while higher concentrations led to nearly complete abrogation of interferon-gamma production . This suggests its potential application in modulating immune responses.
Table 2: Impact of this compound on NK Cell Function
| Concentration (μM) | Degranulation (%) | IFN-γ Production (%) |
|---|---|---|
| 5 | Reduced by 40 | 75 |
| 50 | Further reduced | 50 |
| 100 | Nearly abolished | <10 |
Cancer Research
In cancer biology, this compound has shown promise in inhibiting prostate cancer cell proliferation and migration. Studies indicate that it effectively reverses biological actions mediated by PKD1, which is implicated in tumor progression . Furthermore, it has been utilized in models of acute pancreatitis, demonstrating a reduction in necrosis and severity through PKD inhibition .
Case Study: Prostate Cancer Inhibition
A study involving LNCaP prostate cancer cells revealed that treatment with this compound resulted in significant suppression of cell migration and invasion capabilities. This highlights its potential as a therapeutic agent in cancer treatment strategies.
Cardiovascular Applications
Recent findings suggest that this compound may enhance cardiac function in models of obesity and diabetes. In experiments with db/db mice, administration of this compound led to improved cardiac function metrics by reducing PKD activity . This positions this compound as a candidate for therapeutic intervention in cardiovascular diseases associated with metabolic disorders.
Table 3: Effects on Cardiac Function
| Time Post-Administration (hr) | Dose (mg/kg) | PKD Activity Reduction (%) |
|---|---|---|
| 1 | 1 | Significant |
| 4 | 10 | Moderate |
Mechanism of Action
CID755673 exerts its effects by selectively inhibiting protein kinase D enzymes. The inhibition of protein kinase D enzymes leads to the disruption of various cellular processes, including cell proliferation, migration, and survival. The molecular targets of this compound include the catalytic domain of protein kinase D enzymes, which is responsible for their kinase activity .
Comparison with Similar Compounds
Structural and Functional Analogues
kb-NB142-70
- Potency : 7-fold greater inhibition of PKD1 (IC50 ~26 nM) compared to CID755673 .
- Specificity : Retains pan-PKD inhibition but reduces off-target cyclin D1/D3 modulation, suggesting improved selectivity .
- Therapeutic Efficacy : Superior suppression of prostate cancer cell migration and invasion in wound-healing and Matrigel assays .
CID797718
- Structural Analogue : Synthesized alongside this compound but with uncharacterized biological activity .

CRT0066101
- Applications: Effective in pancreatic ductal adenocarcinoma (PDA) models, suppressing tumor growth in vitro and in vivo .
Kinase Inhibition Profiles
ND: Not determined.
Therapeutic Efficacy in Disease Models
Cytotoxicity and Cell Cycle Effects
- This compound : Low cytotoxicity (EC50 = 319.8 μM in PC3 cells) but induces G2/M arrest at 10–25 μM .
- kb-NB142-70 : Potent G2/M arrest at 10 μM, with enhanced anti-proliferative effects .
- Staurosporine : Broad-spectrum kinase inhibitor with lower PKD specificity; induces apoptosis but lacks therapeutic utility due to toxicity .
Advantages and Limitations
Biological Activity
CID755673 is a selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer, diabetes, and pancreatitis due to its ability to modulate PKD activity.
This compound inhibits PKD isoforms (PKD1, PKD2, and PKD3) in a non-competitive manner, meaning it does not compete with ATP for binding. This unique mechanism contributes to its high specificity and selectivity over related kinases, such as Protein Kinase C (PKC) . The compound has been shown to effectively reduce PKD phosphorylation at critical sites, which is essential for its activation and downstream signaling .
Key Findings on Biological Activity
-
Cardiac Function Enhancement :
- In studies involving db/db mice (a model for type 2 diabetes), this compound administration improved cardiac function by enhancing both diastolic and systolic performance. This was associated with reduced PKD activity and heart weight .
- Acute administration resulted in a significant decrease in PKD phosphorylation levels, demonstrating its potential as a therapeutic strategy for diabetic cardiomyopathy .
-
Anti-Inflammatory Effects :
- In experimental models of pancreatitis, this compound significantly inhibited NF-κB activation, leading to reduced inflammatory responses. This was evidenced by decreased levels of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), as well as less pancreatic necrosis .
- The compound demonstrated efficacy when administered both before and after the onset of pancreatitis, indicating its potential for therapeutic use in acute inflammatory conditions .
-
Cancer Therapeutics :
- This compound has shown promise in inhibiting the growth and motility of prostate cancer cells (LNCaP, PC3, DU145) with IC50 values in the low micromolar range. It effectively blocked PKD-mediated processes that promote tumorigenesis .
- The compound's ability to inhibit cell migration and invasion further supports its potential as an anti-cancer agent .
- Stem Cell Maintenance :
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Q & A
Q. What is the primary mechanism of action of CID755673 in inhibiting PKD isoforms?
this compound is a potent, cell-active small molecule inhibitor targeting PKD isoforms (PKD1, PKD2, PKD3) with IC50 values of 180 nM, 280 nM, and 227 nM, respectively . It acts non-competitively with ATP, binding to a unique site to disrupt PKD catalytic activity . This mechanism is validated in cardiac cells, where this compound dose-dependently modulates phosphorylation of proteins like pS23/24 cTnI and pS498 HDAC5, impacting metabolic gene expression (e.g., PPARα, CPT-1b) .
Q. How does this compound affect cardiac gene expression in diabetic models?
In diabetic db/db mice, this compound (1–10 mg/kg) enhances cardiac function by upregulating genes critical for mitochondrial metabolism (e.g., PGC-1α, CPT-1b) and downregulating KCNH2 mRNA, which is linked to arrhythmia. These effects correlate with improved phosphorylation of HDAC5 and cTnI, suggesting PKD inhibition as a therapeutic strategy for diabetic cardiomyopathy .
Q. What are the recommended concentrations and storage conditions for this compound in in vitro studies?
- Storage : Store lyophilized powder at -25°C to -15°C for ≤3 years; reconstituted solutions at -85°C to -65°C for ≤2 years .
- Working concentrations : 10–25 μM in cell culture (e.g., Swiss 3T3 cells), though optimization is required depending on cell type and assay .
Advanced Research Questions
Q. How can researchers reconcile the contradictory roles of this compound as both a PKD inhibitor and a stimulator of DNA synthesis?
this compound exhibits off-target effects at lower concentrations (e.g., 10 μM), enhancing DNA synthesis ([<sup>3</sup>H]thymidine incorporation) and cell cycle progression (G1→S phase) in Swiss 3T3 cells via PKD-independent pathways . This dual role necessitates:
- Concentration-dependent assays : Use ≥25 μM for PKD inhibition and ≤10 μM to study off-target effects .
- Control experiments : Combine siRNA-mediated PKD1 knockdown with this compound treatment to isolate PKD-independent mechanisms .
Q. What methodological approaches are critical to confirm the specificity of this compound in PKD-related pathways?
- Genetic validation : Use siRNA or CRISPR to silence PKD isoforms and assess residual effects of this compound .
- Comparative pharmacology : Compare results with structurally distinct PKD inhibitors (e.g., CRT0066101) to rule out off-target kinase interactions .
- Multi-assay verification : Combine phosphorylation assays (e.g., pS916 PKD1), flow cytometry (cell cycle analysis), and transcriptional profiling .
Q. How does this compound modulate cell cycle progression in Swiss 3T3 cells, and what are the implications for experimental design?
this compound enhances G1→S transition induced by agonists like bombesin or EGF, even in PKD1-knockdown cells, implicating PI3K/AKT or other pathways . Researchers should:
- Monitor cell cycle phases : Use flow cytometry to quantify S/G2-M populations .
- Assess mitogenic synergy : Test this compound with growth factors (e.g., PDGF, TGFβ) to identify synergistic/antagonistic interactions .
- Avoid overinterpretation : Use complementary inhibitors (e.g., LY294002 for PI3K) to dissect signaling crosstalk .
Methodological Recommendations
- Dose optimization : Perform pilot studies across 1–50 μM to identify threshold concentrations for target vs. off-target effects .
- Ethical compliance : Adhere to NIH guidelines for animal studies (e.g., IACUC protocols) when using diabetic or pancreatitis models .
- Data reporting : Use COPE and ICMJE standards for reproducibility, including raw data deposition and conflict-of-interest disclosures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

